molecular formula C21H19N7O5S2 B11285604 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide

2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B11285604
M. Wt: 513.6 g/mol
InChI Key: FDLDITDICJORKA-UHFFFAOYSA-N
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Description

2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, along with a benzenesulfonamidoethyl group and a nitrophenylacetamide group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds under acidic or basic conditions.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity, including the use of high-throughput synthesis techniques and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites of enzymes, inhibiting their activity, while the benzenesulfonamidoethyl and nitrophenylacetamide groups can enhance binding affinity and specificity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes .

Properties

Molecular Formula

C21H19N7O5S2

Molecular Weight

513.6 g/mol

IUPAC Name

2-[[3-[2-(benzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C21H19N7O5S2/c29-20(23-15-6-8-16(9-7-15)28(30)31)14-34-21-11-10-18-24-25-19(27(18)26-21)12-13-22-35(32,33)17-4-2-1-3-5-17/h1-11,22H,12-14H2,(H,23,29)

InChI Key

FDLDITDICJORKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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